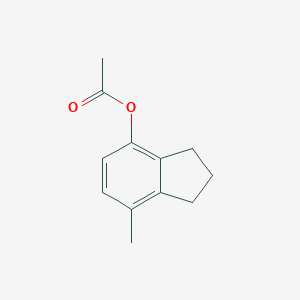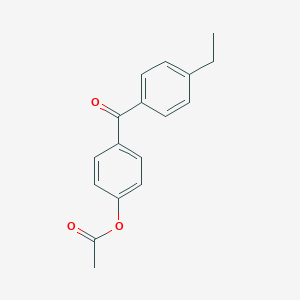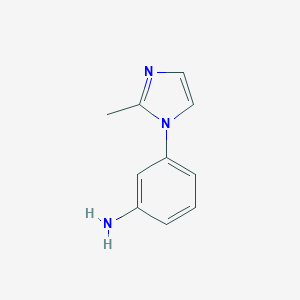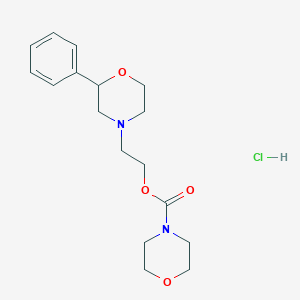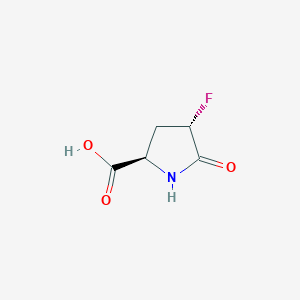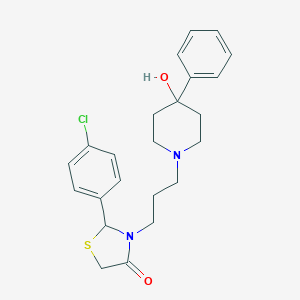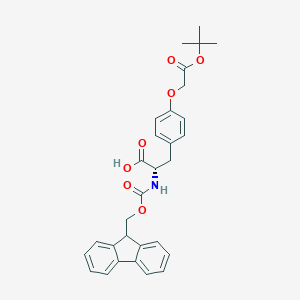
L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology.
Aplicaciones Científicas De Investigación
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has various potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has been studied for its potential use in agriculture, as it has been shown to enhance plant growth and yield.
Mecanismo De Acción
The mechanism of action of L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and cancer growth. It may also work by enhancing the immune system's response to these conditions.
Efectos Bioquímicos Y Fisiológicos
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has been shown to enhance plant growth and yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has several advantages for lab experiments. It is cost-effective and easy to synthesize through microbial fermentation. It is also environmentally friendly, making it a sustainable option for research. However, the compound's mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI). One potential direction is to further study its anti-inflammatory properties and potential use in arthritis treatment. Another direction is to investigate its potential use in cancer treatment, particularly in combination with other therapies. Additionally, further research is needed to understand the compound's mechanism of action and potential applications in biotechnology and agriculture.
Conclusion:
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) is a chemical compound with potential applications in various fields, including medicine, agriculture, and biotechnology. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of chemical reactions to produce the compound, while microbial fermentation involves the use of microorganisms to produce the compound. The most common method of synthesis is through microbial fermentation, which is cost-effective and environmentally friendly.
Propiedades
Número CAS |
189282-85-7 |
|---|---|
Nombre del producto |
L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI) |
Fórmula molecular |
C5H9NO5 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
(2S,3S)-2-(hydroxyamino)-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO5/c1-2(4(7)8)3(6-11)5(9)10/h2-3,6,11H,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
Clave InChI |
SHPKYFZMAWMZIM-HRFVKAFMSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C(=O)O)NO)C(=O)O |
SMILES |
CC(C(C(=O)O)NO)C(=O)O |
SMILES canónico |
CC(C(C(=O)O)NO)C(=O)O |
Sinónimos |
L-Aspartic acid, N-hydroxy-3-methyl-, (3S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)
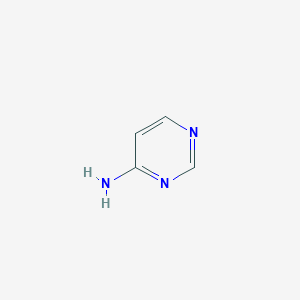
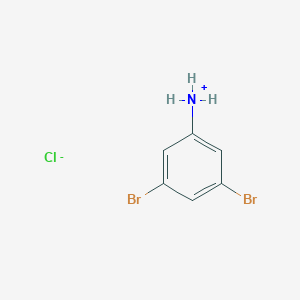
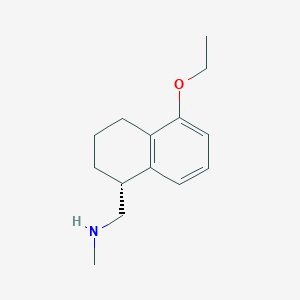
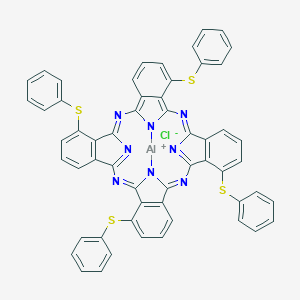
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
